molecular formula C26H38O5 B1264651 Neovibsanin B

Neovibsanin B

Cat. No. B1264651
M. Wt: 430.6 g/mol
InChI Key: YNJGXQUTVLYUEZ-QUJJFIQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neovibsanin B is a natural product found in Viburnum sieboldii with data available.

Scientific Research Applications

Neovibsanin B in Neurotrophic Activity

Neovibsanin B has been studied for its potential in neurotrophic activity. It has been synthesized and shown to induce similar morphological changes in NGF-mediated PC12 cells as natural neovibsanin B, suggesting its role in promoting nerve growth (Imagawa et al., 2009). Additionally, derivatives of neovibsanin A and B have been synthesized to evaluate their neurotrophic ability with PC12 cells, with some showing promising results in inducing neurite outgrowth (Annette et al., 2010).

Neovibsanin B in Extracellular Matrix Synthesis

Research demonstrates that neovibsanin B enhances the synthesis of extracellular matrix (ECM) proteins in optic nerve head cells. It activates the canonical Smad signalling pathway, which is a crucial pathway for various cellular processes (Wang et al., 2015).

Neovibsanin B in Glioma Treatment

A significant study highlights the efficacy of neovibsanin B in reducing the viability of glioma cells and inducing apoptosis. It also showed potential in increasing the survival time in mice with tumor xenografts, positioning neovibsanin B as a promising therapeutic agent for malignant gliomas (Cui et al., 2015).

Neovibsanin B in Cognitive Function Preservation

Neovibsanin B has been investigated for its role in preserving spatial cognitive functions in rats with cerebrovascular hypoperfusion. This study suggests its potential as a therapeutic agent for conditions involving cognitive impairment, like Alzheimer's disease (Chen et al., 2015).

properties

Product Name

Neovibsanin B

Molecular Formula

C26H38O5

Molecular Weight

430.6 g/mol

IUPAC Name

[(E)-2-[(2S,3aS,8S,9R,9aS)-2-methoxy-2,8-dimethyl-8-(4-methylpent-3-enyl)-3a,5,7,9-tetrahydro-3H-furo[2,3-i][2]benzofuran-9-yl]ethenyl] 3-methylbut-2-enoate

InChI

InChI=1S/C26H38O5/c1-18(2)9-8-12-24(5)13-10-20-17-30-22-16-25(6,28-7)31-26(20,22)21(24)11-14-29-23(27)15-19(3)4/h9-11,14-15,21-22H,8,12-13,16-17H2,1-7H3/b14-11+/t21-,22+,24+,25+,26-/m1/s1

InChI Key

YNJGXQUTVLYUEZ-QUJJFIQJSA-N

Isomeric SMILES

CC(=CCC[C@]1(CC=C2CO[C@@H]3[C@@]2([C@@H]1/C=C/OC(=O)C=C(C)C)O[C@](C3)(C)OC)C)C

Canonical SMILES

CC(=CCCC1(CC=C2COC3C2(C1C=COC(=O)C=C(C)C)OC(C3)(C)OC)C)C

synonyms

neovibsanin A
neovibsanin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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